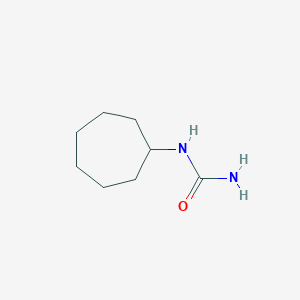

Cycloheptylurea

Description

Contextualization of Urea (B33335) Chemistry within Organic Synthesis

The field of organic chemistry was arguably launched with the synthesis of urea by the German chemist Friedrich Wöhler in 1828. libretexts.org This achievement demonstrated that an organic compound, previously believed to be producible only by living organisms, could be synthesized from inorganic materials, effectively disproving the widely held theory of vitalism. libretexts.orgthieme-connect.de Since this historic synthesis, the urea functional group has become a cornerstone of organic and medicinal chemistry. thieme-connect.de

Ureas are a class of organic compounds sharing the functional group (R₂N)₂CO. mdpi.com The urea moiety's capacity to form stable, multiple hydrogen bonds with biological targets like proteins and receptors is a key reason for its central role in drug development. mdpi.com This interaction capability allows for specificity in drug action and is leveraged by medicinal chemists to modulate the potency and properties of therapeutic agents. mdpi.com Consequently, urea derivatives are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and anticonvulsant drugs. mdpi.com The versatility of urea extends to its use in agrochemicals, resins, and as organocatalysts. thieme-connect.de

Historical Trajectories of Research on Cycloheptylurea and Related Structures

The study of urea derivatives began with Wöhler's synthesis from silver isocyanate and ammonium (B1175870) chloride. thieme-connect.de The development of synthetic methodologies for ureas has since evolved significantly. Traditional methods often involved the reaction of amines with hazardous reagents like phosgene (B1210022) or isocyanates. dicp.ac.cn These methods, while effective, present considerable safety and environmental concerns, prompting the development of safer alternative routes. mdpi.comdicp.ac.cn

The synthesis of cyclic ureas, a category that includes structures related to this compound, has its own set of challenges. The preparation of 5-, 6-, and 7-membered cyclic ureas can be achieved by reacting diamines with agents like phosgene or urea itself. google.com However, for larger rings, linear polycondensation often occurs as a competing side reaction. google.com Over the years, various strategies have been developed to favor intramolecular cyclization, such as using high-dilution conditions or carefully controlling reaction temperatures. A two-stage process, for instance, involves heating urea with a diamine at 120–140°C before a higher temperature cyclization step in a solvent. google.com More recent advancements focus on organocatalytic methods to synthesize chiral cyclic ureas from readily available materials under mild conditions, highlighting the ongoing innovation in this area. thieme-connect.com

Contemporary Significance of this compound in Chemical Research

This compound and its derivatives are subjects of contemporary research due to their utility as building blocks and their potential biological activities. The this compound moiety is found in more complex molecules investigated for various therapeutic applications.

One notable example is the compound N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptylurea, also known as BM 27. ontosight.ai Research has identified this molecule as a neuroprotective agent. ontosight.ai Its structural relationship to the diuretic torasemide and its performance in preclinical models suggest potential for development. ontosight.ai

Furthermore, derivatives of this compound have been synthesized and patented as potential factor Xa inhibitors, which are a class of anticoagulants. For instance, N-(3-amidinophenyl)-N'-(1-benzylpiperidin-4-yl)this compound was prepared as part of a series of compounds designed for this purpose. The synthesis involved reacting N-(3-cyanophenyl)-N'-(1-benzylpiperidin-4-yl)this compound with hydrogen chloride gas in ethanol.

The crystal structures of related compounds, such as 1-(2-chlorophenyl)-3-cycloheptylurea and 1-(4-bromophenyl)-3-cycloheptylurea, have been determined, providing valuable insights into the intermolecular forces, like hydrogen bonding, that govern their solid-state arrangement. ugr.esresearchgate.net This structural information is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | N/A |

| Molecular Weight | 156.23 g/mol | N/A |

| CAS Number | 197311-88-9 | N/A |

Overview of Research Findings on this compound Derivatives

| Derivative Name | Research Area | Key Finding | Reference |

| N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptylurea (BM 27) | Neuroprotection | Investigated for its potential neuroprotective effects. | ontosight.ai |

| N-(3-amidinophenyl)-N'-(1-benzylpiperidin-4-yl)this compound | Anticoagulation | Synthesized as a potential factor Xa inhibitor. | N/A |

| 1-(2-chlorophenyl)-3-cycloheptylurea | Crystallography | Crystal structure determined to analyze molecular interactions. | ugr.esrsc.orgdoaj.org |

| 1-(4-bromophenyl)-3-cycloheptylurea | Crystallography | Crystal structure analyzed to understand solid-state packing. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

cycloheptylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGLLXJFYCJRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Cycloheptylurea

Established Synthetic Routes for Cycloheptylurea Core Structures

The synthesis of the this compound core, a key structural motif in various chemical entities, is primarily achieved through well-established and reliable chemical transformations. These methods involve the formation of the central urea (B33335) linkage by combining appropriate amine and carbonyl precursors.

Amine-Isocyanate Condensation Pathways

The most direct and widely employed method for synthesizing cycloheptylureas is the condensation reaction between an amine and an isocyanate. wikipedia.org This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an isocyanate. researchgate.net The process is typically efficient and proceeds under mild conditions.

For the synthesis of an N-substituted this compound, such as 1-cycloheptyl-3-phenylurea, cycloheptylamine (B1194755) would be reacted with phenyl isocyanate. Conversely, to produce the same molecule, aniline (B41778) could be reacted with cycloheptyl isocyanate. The high reactivity of the isocyanate group with amines generally leads to high yields of the corresponding urea derivative. researchgate.netmdpi.com The reaction is often conducted in an inert solvent.

A key intermediate in many urea syntheses is the isocyanate. wikipedia.org Side reactions can occur, for instance, the reaction of the newly formed urea with another molecule of isocyanate to form a biuret (B89757), especially if reaction conditions are not carefully controlled. wikipedia.orgmdpi.com

Formation via Carboxylic Acid Derivatives

An alternative and powerful strategy for the synthesis of cycloheptylureas involves the use of carboxylic acid derivatives, which are converted into an isocyanate intermediate through molecular rearrangement. nih.gov The Curtius rearrangement is a prominent example of this approach. nih.govwikipedia.org

In this pathway, a carboxylic acid, such as cycloheptanecarboxylic acid, is first converted to its corresponding acyl azide (B81097). testbook.com This is typically achieved by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. wikipedia.org The acyl azide is then thermally or photochemically decomposed, leading to a concerted rearrangement where the cycloheptyl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas (N₂), yielding cycloheptyl isocyanate. wikipedia.orgjove.com

This in situ generated isocyanate is not isolated but is immediately trapped by adding an appropriate amine to the reaction mixture. nih.gov The subsequent nucleophilic addition of the amine to the cycloheptyl isocyanate furnishes the desired N,N'-disubstituted this compound. wikipedia.org This method is particularly valuable as it allows for the synthesis of ureas from readily available carboxylic acids. nih.gov The migration of the alkyl group during the rearrangement proceeds with complete retention of its stereochemistry. nih.govtestbook.com

Advanced Synthetic Strategies for Substituted this compound Derivatives

One-Pot and Multicomponent Reactions

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, have emerged as a powerful strategy for synthesizing substituted ureas. These methods avoid the lengthy separation and purification of intermediate compounds, saving time and resources. For instance, a one-pot, two-step protocol has been developed for N,N'-disubstituted ureas starting from alkyl halides and amines, proceeding through a Staudinger–aza-Wittig reaction with carbon dioxide to form an isocyanate intermediate. beilstein-journals.org

Another approach involves the direct conversion of N-benzyloxycarbonyl-protected amines into unsymmetrical ureas catalyzed by lanthanum triflate, where various amines can be used to trap the carbamate. organic-chemistry.org Similarly, N-substituted 2-aminobenzimidazoles can be synthesized in a one-pot fashion from o-phenylenediamines and isothiocyanates under visible light, showcasing a modern, photocatalyst-free approach. nih.gov The development of one-pot procedures using readily available starting materials, such as the reductive amination/lactamization of methyl 2-formylbenzoate, highlights the efficiency of these advanced strategies. sioc-journal.cn

Table 1: Examples of One-Pot Syntheses for Urea and Related Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Alkyl Halides, Primary/Secondary Amines | 1. NaN₃; 2. PS-PPh₂, CO₂, MW, 70°C; 3. Amine | N,N'-Disubstituted Ureas | beilstein-journals.org |

| o-Phenylenediamines, Isothiocyanates | Visible Light, Aqueous Media, Ambient Temp. | N-substituted 2-aminobenzimidazoles | nih.gov |

| Arylamines, CO₂ | DBU, Activated Sulfonium Reagents, then Amine | Unsymmetrical Ureas | organic-chemistry.org |

| Methyl 2-formylbenzoate, Primary Amines | NaBH₃CN, DCE, rt or MeCN, K₂CO₃, reflux | N-Substituted Isoindolin-1-ones | sioc-journal.cn |

Catalytic Approaches in Urea Bond Formation

Catalysis offers a route to milder reaction conditions, improved yields, and enhanced selectivity in urea synthesis. A variety of catalysts have been developed for the formation of the urea bond. For example, iodine has been shown to be an effective catalyst for the synthesis of symmetrical N,N'-disubstituted ureas from amines and urea under solvent-free conditions. tandfonline.com Zirconyl chloride (ZrOCl₂·8H₂O) has also been used as a non-toxic catalyst for the synthesis of N,N'-disubstituted ureas from biuret and various amines under microwave irradiation. e-journals.in

Transition metal catalysts, particularly palladium, are widely used for the oxidative carbonylation of amines to form ureas. acs.org Palladium(II) catalysts, often in combination with an oxidizing agent and carbon monoxide, can effectively produce symmetrical ureas. acs.org Heterogenized catalysts, such as montmorillonite-bipyridine-palladium(II) acetate (B1210297), have been employed for the synthesis of N,N'-disubstituted ureas at room temperature and atmospheric pressure, offering the advantage of catalyst reusability. tandfonline.com Furthermore, L-Proline has been reported as a green catalyst for the synthesis of various N-substituted and unsymmetrical N,N'-disubstituted ureas under mild conditions. researchgate.net

Table 2: Catalytic Systems for Urea Synthesis

| Catalyst System | Reactants | Product | Key Features | Reference |

| Iodine (I₂) | Amine, Urea | Symmetrical N,N'-Disubstituted Urea | Solvent-free, rapid reaction | tandfonline.com |

| ZrOCl₂·8H₂O | Biuret, Amines | N,N'-Disubstituted Urea | Microwave-assisted, solvent-free | e-journals.in |

| Pd(PPh₃)₄ | Benzylamine, CO | N,N'-Dibenzylurea | High yield, atmospheric pressure | acs.org |

| Montmorillonite-bipyridine-palladium(II) acetate / CuCl₂ | Primary Amines, CO, (t-BuO)₂ | N,N'-Disubstituted Urea | Heterogeneous, reusable, room temp. | tandfonline.com |

| L-Proline | Isocyanate, Amine | Unsymmetrical N,N'-Disubstituted Urea | Green catalyst, mild conditions | researchgate.net |

Mechanistic Elucidation of this compound Reactions

The formation of this compound, like other ureas, primarily follows a nucleophilic addition mechanism. When cycloheptylamine reacts with an isocyanate, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. researchgate.net This leads to the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes a proton transfer to yield the stable urea product.

In syntheses proceeding via the Curtius rearrangement, the key mechanistic step is the concerted migration of the cycloheptyl group from the carbonyl carbon to the adjacent electron-deficient nitrogen as nitrogen gas is expelled. wikipedia.org This rearrangement avoids the formation of a discrete acyl nitrene intermediate and proceeds with retention of configuration at the migrating group. nih.govwikipedia.org The resulting cycloheptyl isocyanate is then subject to the nucleophilic attack by an amine as described above. nih.gov

First-principles simulations have provided deeper insight into urea formation from isocyanate intermediates. nih.gov These studies highlight that the reaction between an isocyanate and an amine to form a urea is often kinetically more favorable than competing reactions like cyclization, which helps explain the high efficiency of urea formation in these synthetic routes. nih.gov The local structure and dynamics of solvent molecules can also play a significant role in influencing the reaction pathway. nih.gov

Electron-Pushing Formalism (EPF) Analysis

The formation of this compound via the reaction of cycloheptylamine with an isocyanate can be clearly visualized using the electron-pushing formalism, which employs curved arrows to depict the movement of electron pairs during the reaction. uwi.eduoregonstate.edu

The mechanism begins with the nucleophilic attack of the nitrogen atom of cycloheptylamine on the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the amine's nitrogen atom initiates the formation of a new carbon-nitrogen bond. researchgate.net Simultaneously, the pi electrons of the carbonyl group (C=O) move to the oxygen atom to avoid violating the octet rule for the carbon atom. oregonstate.edu This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the newly attached nitrogen to the nitrogen of the former isocyanate group occurs, leading to the final stable urea product.

Step-by-step EPF for this compound Synthesis:

Nucleophilic Attack: A curved arrow originates from the lone pair of the nitrogen in cycloheptylamine and points to the carbonyl carbon of the isocyanate.

Pi Bond Breakage: A second arrow shows the C=O pi bond breaking, with the electrons moving onto the oxygen atom, forming an oxyanion.

Proton Transfer: A proton is transferred from the positively charged cycloheptylamino nitrogen to the negatively charged nitrogen of the isocyanate fragment, yielding the neutral this compound molecule.

This electron flow illustrates the precise bond-forming and bond-breaking events that constitute the reaction pathway. researchgate.net

Reaction Coordinate Diagrams and Transition State Theory

The synthesis of urea derivatives can be described using reaction coordinate diagrams, which plot the change in Gibbs free energy (ΔG) as reactants are converted into products. researchgate.netresearchgate.net These diagrams illustrate the energy of the transition state(s) and any intermediates formed during the reaction.

For the reaction of cycloheptylamine with an isocyanate, the reaction proceeds through a high-energy transition state to form a tetrahedral intermediate. This intermediate is at a local energy minimum on the reaction coordinate. A second, lower-energy transition state is then traversed during the proton transfer step to yield the final product. The rate-determining step is typically the initial nucleophilic attack, which involves overcoming the highest activation energy barrier (ΔG‡) on the reaction pathway. chemrxiv.orgpnas.org

Key Features of the Reaction Coordinate Diagram:

| Stage | Description | Relative Energy |

| Reactants | Cycloheptylamine + Isocyanate | Lower |

| Transition State 1 | Partial bond formation between amine N and carbonyl C | Highest (Activation Energy) |

| Intermediate | Tetrahedral intermediate | Local Minimum |

| Transition State 2 | Proton transfer in progress | Higher than intermediate |

| Product | This compound | Lowest (Thermodynamically stable) |

Computational studies on similar urea syntheses show that the initial C-N bond formation is the most significant energy barrier to overcome. pnas.org

Advanced Structural Elucidation and Solid State Characterization of Cycloheptylurea Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. fzu.cz This technique provides precise coordinates of atoms within a crystal lattice, enabling the detailed analysis of molecular conformation, stereochemistry, and the non-covalent interactions that dictate the crystal packing. encyclopedia.pubuhu-ciqso.es

The flexible seven-membered ring of the cycloheptyl group can adopt various conformations, such as the chair and boat forms. SCXRD analysis is pivotal in establishing the preferred conformation of the cycloheptyl ring in the solid state. This analysis also definitively determines the stereochemistry of chiral centers within the molecule. The precise bond lengths, bond angles, and torsion angles obtained from SCXRD data provide a complete and unambiguous description of the molecule's three-dimensional shape. encyclopedia.pubuhu-ciqso.es The conformation of the urea (B33335) moiety is also of significant interest, as its planarity and the orientation of its substituents influence its hydrogen bonding capabilities. Variable-temperature XRD studies can further reveal changes in molecular conformation as a function of temperature. rsc.org

Table 1: Representative Crystallographic Data for a Hypothetical Cycloheptylurea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table presents hypothetical data for illustrative purposes.

Intermolecular interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the physical properties of molecular solids. libretexts.org In this compound systems, hydrogen bonds are the predominant intermolecular interactions. mdpi.comkhanacademy.org The urea functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonded networks.

SCXRD allows for the precise measurement of hydrogen bond distances and angles, providing insight into the strength and geometry of these interactions. Common hydrogen bonding motifs in urea derivatives include the formation of centrosymmetric dimers via N-H···O=C interactions. Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a significant role in the crystal packing of halogenated this compound derivatives, acting as a directional force in building supramolecular architectures.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. japer.in Different polymorphs of the same compound can exhibit distinct physical properties. SCXRD is the definitive tool for identifying and characterizing different polymorphic forms of this compound.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is a powerful strategy for modifying the physicochemical properties of a solid. researchgate.netbrieflands.com By introducing a co-former molecule that can participate in hydrogen bonding or other non-covalent interactions with this compound, novel crystal structures with tailored properties can be designed. biotech-asia.orgnih.gov SCXRD is essential for confirming the formation of a co-crystal and for elucidating the new network of intermolecular interactions.

Analysis of Crystal Packing Motifs and Supramolecular Architectures

Advanced Spectroscopic Characterization Techniques

While SCXRD provides unparalleled detail about the solid-state structure, spectroscopic techniques are vital for characterizing molecules in solution and for providing complementary information to the solid-state data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR spectroscopy provides key information about the chemical environment of each atom in the molecule.

The chemical shifts of the protons and carbons in the cycloheptyl ring can provide insights into its average conformation in a given solvent. jeolusa.com The signals from the urea group's N-H protons can be sensitive to hydrogen bonding interactions with the solvent or other solute molecules. nih.gov Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be used to establish the connectivity of all atoms in the molecule, confirming the structure determined by synthesis. In some cases, solid-state NMR (ssNMR) can be used to study the structure and dynamics of this compound in its solid form, providing a bridge between the solution-state conformation and the solid-state structure determined by SCXRD. libretexts.orgfsu.edu

Table 2: Representative ¹H NMR Data for a Hypothetical this compound Derivative in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.80 | t | 1H | NH |

| 4.95 | d | 2H | NH₂ |

| 3.85 | m | 1H | CH-NH |

| 1.80-1.40 | m | 12H | Cycloheptyl CH₂ |

Note: This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS delivers an exact mass, allowing for the differentiation between compounds that have the same integer mass but different elemental compositions. openstax.orglibretexts.org For this compound (C8H16N2O), this technique can unequivocally confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value.

The theoretical monoisotopic mass of this compound is calculated using the exact masses of the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12.00000 amu

Hydrogen (¹H): 1.00783 amu

Nitrogen (¹⁴N): 14.00307 amu

Oxygen (¹⁶O): 15.99491 amu

Formula: (8 * 12.00000) + (16 * 1.00783) + (2 * 14.00307) + (1 * 15.99491) = 156.12626 amu

An HRMS instrument can measure this value with high accuracy, typically within a few parts per million (ppm), thus confirming the elemental composition. openstax.org

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum provide critical structural information. openstax.org In electron impact (EI) ionization, the high-energy process creates a molecular ion (M•+) that is prone to fragmentation through predictable pathways. openstax.org For this compound, the primary fragmentation mechanisms are expected to involve cleavages adjacent to the functional groups.

Key expected fragmentation patterns include:

Alpha-Cleavage: This is a dominant fragmentation mode for amines and amides. libretexts.orgmiamioh.edu The cleavage of the bond between the cycloheptyl ring and the urea nitrogen is expected, leading to the formation of a stable cycloheptyl cation or a resonance-stabilized ureido radical. The most prominent cleavage would likely involve the loss of the largest alkyl group, the cycloheptyl radical, resulting in a fragment ion corresponding to [H₂NCONH₂]⁺ or a related species.

Cleavage of the Cycloheptyl Ring: Alkanes and cycloalkanes typically fragment via the loss of smaller alkyl chains. libretexts.org The cycloheptyl ring itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (representing CH₂ groups).

McLafferty Rearrangement: While less direct, a gamma-hydrogen abstraction from the cycloheptyl ring by the carbonyl oxygen could lead to the elimination of a neutral alkene and the formation of a charged enol-urea fragment.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Proposed Fragmentation Pathway | Theoretical Exact Mass (amu) | Common Nominal m/z |

|---|---|---|---|

| [C₈H₁₆N₂O]⁺ | Molecular Ion (M•+) | 156.1263 | 156 |

| [C₇H₁₃]⁺ | Loss of ureido radical (•NHCONH₂) | 97.1017 | 97 |

| [CH₅N₂O]⁺ | Loss of cycloheptyl radical (•C₇H₁₃) | 61.0398 | 61 |

| [CH₄N₂O]⁺ | McLafferty Rearrangement Product | 60.0324 | 60 |

| [C₆H₁₁]⁺ | Ring fragmentation (loss of CH₂) | 83.0861 | 83 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. nih.govresearchgate.net The techniques are complementary: FTIR measures the absorption of infrared light by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. renishaw.com

For this compound, the spectra are dominated by vibrations originating from the urea moiety and the cycloheptyl ring.

Key Vibrational Modes for this compound:

N-H Vibrations: The urea group contains two N-H bonds that give rise to strong, characteristic stretching bands in the FTIR spectrum, typically between 3200 and 3500 cm⁻¹. In solid-state samples, hydrogen bonding can cause these bands to broaden and shift. The N-H bending vibrations (scissoring) appear in the 1650-1580 cm⁻¹ region.

C=O (Amide I) Vibration: The carbonyl group stretch is one of the most intense and recognizable bands in the FTIR spectrum of ureas, appearing in the range of 1700-1630 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

C-N Stretching and N-H Bending (Amide II & III): The Amide II band, a mix of N-H bending and C-N stretching, is found around 1570-1515 cm⁻¹. spectroscopyonline.com The Amide III band, another coupled vibration, is weaker and appears in the 1400-1200 cm⁻¹ range.

Cycloheptyl Ring Vibrations: The cycloheptyl group contributes characteristic alkane vibrations. The C-H stretching modes of the CH₂ groups are observed just below 3000 cm⁻¹ (typically 2925 cm⁻¹ for asymmetric and 2855 cm⁻¹ for symmetric stretching). mdpi.com Additionally, CH₂ bending (scissoring) vibrations appear around 1465 cm⁻¹, while rocking and twisting modes are found at lower wavenumbers. mdpi.com One study notes a stretching vibrational mode for this compound and related compounds at 1493 cm⁻¹. qau.edu.pk

Raman spectroscopy is particularly useful for analyzing the non-polar C-C bonds of the cycloheptyl ring and the symmetric vibrations of the molecule, which may be weak or absent in the FTIR spectrum. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3500 - 3200 | FTIR |

| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2960 - 2850 | FTIR, Raman |

| C=O | Stretch (Amide I) | 1700 - 1630 | FTIR |

| N-H | Bend (Scissoring) | 1650 - 1580 | FTIR |

| C-N / N-H | Stretch/Bend (Amide II) | 1570 - 1515 | FTIR |

| C-H (Alkyl) | Bend (Scissoring) | ~1465 | FTIR |

| C-N / N-H | Stretch/Bend (Amide III) | 1400 - 1200 | FTIR, Raman |

| C-C | Ring Vibrations | 1200 - 800 | Raman |

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

While HRMS and vibrational spectroscopy elucidate molecular composition and functional groups, advanced spectroscopic techniques can probe the finer details of electronic structure and dynamics.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions between molecular orbitals. bspublications.net The utility of UV-Vis depends on the presence of chromophores—parts of a molecule that absorb light. libretexts.org this compound lacks an extended system of conjugated double bonds. Its only significant chromophore is the carbonyl group (C=O) of the urea moiety. This group allows for a weak n→π* transition and a stronger π→π* transition. ethz.ch However, for simple, non-conjugated amides, these absorptions occur at short wavelengths, typically below 220 nm, in the far-UV region. bspublications.netlibretexts.org Consequently, while technically UV-active, the spectrum of this compound is not highly distinctive and is less useful for detailed structural characterization compared to other methods.

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a selected atomic species within a molecule. nih.govwikipedia.org The technique requires a tunable, high-intensity X-ray source, typically from a synchrotron. wikipedia.orgaps.org By tuning the X-ray energy to the absorption edge of a core electron (e.g., the K-edge of carbon, nitrogen, or oxygen), one can excite that electron into unoccupied molecular orbitals. The resulting spectrum, particularly the X-ray Absorption Near-Edge Structure (XANES) region, serves as a sensitive probe of the absorber's oxidation state, coordination environment, and bonding. rsc.org For this compound, XAS could be used to:

Probe the N K-edge: To differentiate the electronic environments of the two nitrogen atoms.

Probe the O K-edge: To study the electronic structure around the carbonyl group.

Probe the C K-edge: To distinguish the carbonyl carbon from the various carbons of the cycloheptyl ring. Theoretical studies on urea have shown that XAS can reveal rich details about electronic relaxation and molecular vibrations following ionization. qau.edu.pk

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, known as Mössbauer-active nuclei. It is exquisitely sensitive to the local chemical environment (oxidation state, site symmetry) of these specific atoms. Common Mössbauer-active isotopes include ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu. The compound this compound, with the molecular formula C₈H₁₆N₂O, consists of carbon, hydrogen, nitrogen, and oxygen. None of these elements possess a Mössbauer-active isotope. Therefore, Mössbauer spectroscopy is not an applicable technique for the direct characterization of this compound itself.

Theoretical and Computational Chemistry of Cycloheptylurea

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies provide fundamental insights into the electronic structure and properties of molecules. tu-darmstadt.deyukiozaki.com For cycloheptylurea, these computational methods are invaluable for understanding its geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. q-chem.commaterialssquare.com It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, and to calculate the molecule's total energy. atomistica.onlinemdpi.com The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. atomistica.online

Table 1: Representative DFT Calculation Parameters for Urea (B33335) Derivatives

| Parameter | Typical Value/Method | Description |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, known for its accuracy in predicting molecular geometries and energies. inpressco.com |

| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules. nih.gov |

| Optimization Algorithm | Berny algorithm | An efficient algorithm used to locate stationary points on the potential energy surface. inpressco.com |

| Solvation Model | PCM/SMD | A continuum solvation model to simulate the effects of a solvent on the molecule's properties. acs.org |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. mdpi.comimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. mdpi.com These descriptors provide a more detailed picture of how a molecule is likely to behave in a chemical reaction.

Table 2: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the molecule's excitability and chemical stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. mdpi.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

For urea derivatives, FMO analysis has been used to correlate their electronic properties with their biological activities, such as urease inhibition. nih.gov By calculating these descriptors for this compound, one could predict its reactivity towards different reagents and its potential biological interactions.

Charge Density Distribution and Electrostatic Potential Mapping

The charge density distribution within a molecule describes how electrons are distributed in space. This distribution is crucial for understanding a molecule's polarity, its intermolecular interactions, and its reactive sites. researchgate.net A powerful way to visualize this is through an electrostatic potential (ESP) map. libretexts.orgyoutube.com

An ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. researchgate.net These potential values are then color-coded onto the surface, typically with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). libretexts.orgyoutube.com The resulting map provides an intuitive picture of the molecule's charge distribution and can be used to predict where electrophilic or nucleophilic attacks are likely to occur. academicjournals.org For instance, the oxygen atom of the carbonyl group in urea derivatives is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. mdpi.com

ESP maps can be generated using the output of quantum chemical calculations, such as those from DFT. schrodinger.com For this compound, an ESP map would reveal the electron-rich and electron-poor regions, providing insights into its hydrogen bonding capabilities and its interactions with other molecules.

Molecular Modeling and Simulation Methodologies

While quantum chemical studies provide a static picture of a molecule's electronic structure, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and conformational landscape. nih.govschrodinger.comnih.gov

Conformational Analysis and Potential Energy Surfaces

Molecules are not rigid structures but can adopt various spatial arrangements, or conformations, due to rotation around single bonds. numberanalytics.com Conformational analysis is the study of these different conformers and their relative energies. numberanalytics.comnih.gov The results of a conformational analysis are often represented by a potential energy surface (PES), which is a multidimensional plot of the molecule's energy as a function of its geometric parameters, such as dihedral angles. fiveable.mearxiv.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. iitm.ac.iniaanalysis.com In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. nih.govnih.gov This allows researchers to observe how a molecule moves, flexes, and interacts with its environment on a femtosecond timescale. researchgate.net

Computational Prediction of Intermolecular Interactions and Binding Energetics

The study of intermolecular interactions is fundamental to understanding how a molecule like this compound may behave in a biological system, such as its binding to a protein target. Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions and their associated binding energetics without the need for direct experimental observation. mdpi.com Methodologies like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) are employed to achieve these predictions. mdpi.comnih.gov

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comresearchgate.net This technique explores possible binding modes and estimates the strength of the interaction, typically expressed as a binding energy or score. researchgate.netjmchemsci.com For this compound, the urea moiety is crucial for forming specific hydrogen bonds, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as a hydrogen bond acceptor. The flexible seven-membered cycloheptyl ring primarily engages in van der Waals and hydrophobic interactions. Docking studies on related urea derivatives have highlighted the importance of these interactions in determining binding affinity and specificity. nih.govnih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms in the ligand-receptor complex over time. nih.govmdpi.com This allows for the assessment of conformational stability and provides a more rigorous calculation of binding free energy. mdpi.com Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) are often used to post-process MD trajectories to calculate the binding free energy (ΔG). researchgate.net This energy term is composed of molecular mechanics energy, solvation free energy, and an entropy component, providing a detailed look at the thermodynamic forces driving the binding event. mdpi.comrsc.org

Quantum mechanics calculations, particularly Density Functional Theory (DFT), can be used to provide a highly accurate description of the electronic structure and intermolecular forces. ugm.ac.idnih.gov DFT studies can elucidate the nature of interactions, such as hydrogen bonds and weaker van der Waals forces, by analyzing electron density distribution and orbital interactions. ugm.ac.id For instance, DFT calculations on similar systems have been used to quantify interaction energies and characterize the electronic nature of the bonds formed between a ligand and its target. nih.govnih.gov The combination of these computational methods provides a comprehensive framework for predicting how this compound interacts with biological targets and the energetic consequences of these interactions.

Table 1: Computational Methods for Predicting Intermolecular Interactions

| Method | Information Provided | Key Outputs |

| Molecular Docking | Predicts the preferred binding pose of a ligand within a receptor's active site. mdpi.com | Binding affinity (score), ligand conformation, key interacting residues. researchgate.netkg.ac.rs |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time, assessing stability and conformational changes. mdpi.com | Trajectories of atomic motion, binding free energy (ΔG), root-mean-square deviation (RMSD). nih.govmdpi.com |

| Quantum Mechanics (QM) / DFT | Provides a detailed electronic-level description of intermolecular forces and reactivity. ugm.ac.idnih.gov | Interaction energies, charge distribution, HOMO-LUMO gaps, electrostatic potential maps. jmchemsci.comnih.gov |

| Energy Decomposition Analysis (EDA) | Partitions the total interaction energy into physically meaningful components like electrostatics, Pauli repulsion, induction, and dispersion. chemrxiv.orgrsc.org | Quantitative contribution of each force type to the overall binding energy. chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Focus on Chemical Structural Descriptors and Predicted Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. semanticscholar.orgnih.govnumberanalytics.com These models are built on the principle that the structure of a molecule, encoded by numerical values called molecular descriptors, dictates its functions and properties. nih.govfrontiersin.org For urea-containing compounds, including the class to which this compound belongs, numerous QSAR/QSPR studies have been conducted to predict a wide range of activities and properties. mdpi.comijstr.orgdergipark.org.trnih.gov

Chemical Structural Descriptors

The foundation of any QSAR/QSPR model is the selection of molecular descriptors that accurately capture the structural features relevant to the property being modeled. researchgate.net These descriptors are calculated from the molecular structure and can be broadly categorized. For urea derivatives, studies have employed a diverse set of descriptors:

Constitutional and Topological (2D) Descriptors: These describe the basic molecular formula and atomic connectivity. Examples include molecular weight, number of rotatable bonds, and various topological indices (e.g., E-state parameters, connectivity indices) that quantify molecular size, shape, and branching. nih.govtandfonline.com

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms. They include parameters like molecular surface area, molecular volume, and solvent-accessible surface area (SASA), which are crucial for understanding steric interactions. nih.govscirp.org

Physicochemical and Electronic Descriptors: This is a broad category that includes properties like lipophilicity (LogP), polarizability, hydration energy, and quantum chemical descriptors. nih.govijstr.org Quantum chemical descriptors, often calculated using methods like DFT, include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and Fukui functions, which relate to the molecule's electronic reactivity and interaction capabilities. ijstr.orgsciensage.infosciensage.info

Table 2: Common Molecular Descriptors in QSAR/QSPR Studies of Urea Derivatives

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular Weight (MW), Number of Oxygen Atoms (nO), Number of Rotatable Bonds (nRotB) | Molecular size, composition, and flexibility. ijstr.orgtandfonline.com |

| Topological | E-state Indices, Kier & Hall Connectivity Indices, ATS (Autocorrelation of a Topological Structure) descriptors | Atomic connectivity, branching, and electronic environment. nih.govscispace.com |

| Geometrical (3D) | Molecular Surface Area (MSA), Molecular Volume (MV), Solvent-Accessible Surface Area (SASA) | Molecular shape, size, and potential for steric interactions. nih.govscirp.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR), Polar Surface Area (PSA) | Lipophilicity, polarizability, and transport characteristics. nih.govijstr.org |

| Quantum Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Charges, Ionization Potential, Absolute Hardness | Electronic distribution, reactivity, and stability. ijstr.orgsciensage.infosciensage.info |

Predicted Properties

Once a statistically robust QSAR or QSPR model is developed and validated, it can be used to predict the activity or properties of new, untested compounds. nih.govtandfonline.com For various classes of urea derivatives, these models have been successfully used to forecast a range of endpoints:

Predicted Biological Activities (QSAR): A significant number of studies have focused on predicting the therapeutic potential of urea compounds. Models have been developed to predict anti-cancer activity against various leukemia, lung, and colon cancer cell lines, anti-HIV activity (specifically as protease inhibitors), and inhibitory activity against kinases like B-RAF. nih.govijstr.orgnih.govsciensage.infoscispace.comscirp.org These models help in prioritizing compounds for synthesis and experimental testing. frontiersin.org

Predicted Physicochemical and ADMET Properties (QSPR): Beyond therapeutic activity, it is crucial to predict a compound's drug-like properties. QSPR models are used to estimate physicochemical characteristics such as solubility and stability. semanticscholar.org Furthermore, ADMET models (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are a specialized form of QSAR/QSPR used to predict the pharmacokinetic and toxicity profiles of potential drug candidates, helping to identify liabilities early in the drug discovery process. nih.govnih.govtandfonline.com

By applying these established QSAR/QSPR methodologies, it is theoretically possible to predict the potential biological activities and physicochemical properties of this compound, guiding its potential future investigation.

Table 3: Examples of QSAR/QSPR Models for Urea Derivatives

| Compound Class | Predicted Property/Activity | Modeling Method | Key Descriptors/Findings |

| Diaryl Ureas | B-RAF Kinase Inhibition | PLS-LS-SVM | Size, degree of branching, aromaticity, and polarizability were found to affect inhibitory activity. nih.gov |

| Cyclic Ureas | Anti-HIV Protease Activity | MLR, ANN | Models based on atomic descriptors (ionization potential, electron density, Fukui function) and quantum chemical parameters showed good predictive power. ijstr.orgsciensage.infosciensage.infoscirp.org |

| C14-Urea Tetrandrines | Anti-Leukemia (K562) Activity | GFA-MLR | Descriptors AST4p, GATS8v, and MLFER were identified as significant, suggesting a route to design more potent compounds. dergipark.org.trscispace.com |

| Benzyl Ureas | Anti-Cancer Activity | 2D-QSAR, 3D-QSAR | Models were used to screen and design new compounds, with subsequent prediction of ADMET properties. tandfonline.com |

| Piperidyl-cyclohexylureas | Matriptase Inhibition | 3D-QSAR | Hydrogen donors and rotatable bonds were found to be positively correlated with activity. nih.gov |

Supramolecular Chemistry and Non Covalent Assemblies of Cycloheptylurea

Directed Self-Assembly through Hydrogen Bonding and Other Non-Covalent Interactions

The self-assembly of cycloheptylurea derivatives is predominantly governed by the formation of robust intermolecular hydrogen bonds. The urea (B33335) moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), which facilitates the creation of well-defined one-dimensional chains or tapes. In the solid state, these interactions are the primary driving force for the formation of crystalline lattices. researchgate.net

Anion Recognition and Binding Mechanisms by Urea-Based Receptors

While specific research focusing exclusively on this compound as an anion receptor is limited in the available literature, the principles of anion recognition by urea-based receptors are well-established and can be applied. The urea functional group is a highly effective and widely used binding site for anions due to its ability to act as a neutral hydrogen-bond donor. researchgate.net The two polarized N-H groups can form strong and directional hydrogen bonds with anionic guest species. researchgate.net

The binding mechanism typically involves the chelation of the anion by the two N-H donors of the urea group. This interaction can be a bifurcated hydrogen bond with a spherical anion (like a halide) or two parallel hydrogen bonds with the oxygen atoms of an oxoanion (like a carboxylate or phosphate). researchgate.net The efficiency of binding is often enhanced by incorporating the urea moiety into a more complex molecular framework that provides a pre-organized cavity for the guest anion.

Rational Design Principles for Anion Selectivity

The design of selective anion receptors based on the urea motif follows several key principles. To achieve selectivity for a specific anion, the receptor's binding site must be complementary to the guest's size, shape, and geometry. This is often accomplished by:

Preorganization: Incorporating the urea group into a rigid molecular scaffold reduces the entropic penalty upon binding and creates a well-defined cavity.

Multiple Interaction Sites: Introducing additional hydrogen-bond donors or other recognition elements can increase binding affinity and selectivity. For instance, bis-urea receptors with two urea groups can encapsulate anions more effectively. researchgate.net

Steric and Electronic Tuning: Modifying the substituents on the urea nitrogen atoms, such as with the cycloheptyl group, can influence the electronic properties of the N-H donors and create steric constraints that favor the binding of certain anions over others.

Thermodynamic and Kinetic Aspects of Anion Complexation

The complexation of anions by urea-based receptors is an equilibrium process governed by thermodynamic and kinetic parameters. The stability of the resulting host-guest complex is quantified by the association constant (Kₐ), which is related to the change in Gibbs free energy (ΔG) upon binding.

The binding process is typically driven by a favorable enthalpy change (ΔH) resulting from the formation of strong hydrogen bonds between the urea N-H groups and the anion. However, the process is often accompanied by an unfavorable entropy change (ΔS) due to the loss of conformational freedom in both the host and guest upon complex formation. In many urea-based systems, the binding affinity for anions correlates with the anion's basicity, with more basic anions generally forming stronger complexes. researchgate.net Kinetic studies can provide insight into the rates of association and dissociation, revealing the dynamic nature of the host-guest interaction.

Principles of Crystal Engineering Applied to this compound Derivatives

Crystal engineering focuses on the rational design of crystalline solids with desired structures and properties. For this compound derivatives, the primary tool of crystal engineering is the highly predictable N-H···O hydrogen bond, which reliably forms one-dimensional supramolecular chains. researchgate.netresearchgate.net

The analysis of the crystal structures of 1-(4-bromophenyl)-3-cycloheptylurea and 1-(2-chlorophenyl)-3-cycloheptylurea demonstrates these principles. researchgate.netresearchgate.net In these structures, the urea groups form the core hydrogen-bonded backbone, while the substituents (the halogenated phenyl ring and the cycloheptyl ring) dictate the finer details of the crystal packing. The bulky and conformationally flexible cycloheptyl group plays a significant role in the spatial arrangement of these chains. researchgate.netresearchgate.net By modifying the substituents, it is possible to tune the intermolecular interactions and thus control the solid-state architecture. Comparisons between different this compound derivatives reveal how subtle changes in the molecular structure can lead to different packing arrangements while preserving the fundamental hydrogen-bonding motif. researchgate.net

Below is a table summarizing the crystallographic data for two this compound derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(4-bromophenyl)-3-cycloheptylurea | C₁₄H₁₉BrN₂O | Monoclinic | P2₁/c | 12.9782 | 9.1447 | 11.8842 | 98.214 | researchgate.net |

| 1-(2-chlorophenyl)-3-cycloheptylurea | C₁₄H₁₉ClN₂O | Orthorhombic | P2₁2₁2₁ | 8.9579 | 12.2172 | 12.5669 | 90 | ugr.es |

Host-Guest Chemistry and Encapsulation Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a smaller "guest" molecule or ion. While the urea functionality is central to anion binding (a form of host-guest chemistry), the broader potential for this compound to act as a host for other guests is an area for consideration.

Specific studies detailing the encapsulation of neutral molecules or cations by this compound itself are not prominent in the searched literature. However, the molecular structure suggests potential. The cycloheptyl ring provides a nonpolar, hydrophobic pocket. In specifically designed architectures, such as macrocycles or cages built from this compound units, this cavity could potentially encapsulate small organic guest molecules. The formation of such host-guest complexes would be driven by non-covalent forces like van der Waals interactions and the hydrophobic effect, in addition to the directional hydrogen bonds provided by the urea groups. The design of such complex host systems would be a synthetic challenge but represents a potential avenue for future research in the supramolecular chemistry of this compound.

Chemical Applications and Functional Material Development Based on Cycloheptylurea

Development of Advanced Functional Materials through Urea (B33335) Linkages

The urea functional group, characterized by a carbonyl group flanked by two amine groups, is capable of forming strong, directional hydrogen bonds. This property is fundamental to the construction of supramolecular assemblies and advanced functional materials. In the case of cycloheptylurea, the presence of the cycloheptyl group influences the packing and intermolecular interactions, which can be exploited in materials science. researchgate.net

Research into urea derivatives has shown their potential in creating materials with applications in various industries. The ability to form robust hydrogen-bonded networks makes them suitable for designing materials with specific thermal and mechanical properties. While detailed studies focusing exclusively on this compound-based polymers are not extensively documented in the provided results, the principles governing urea-based materials suggest its potential as a building block. The substitution of a cycloheptyl group for an aryl ring in phenylurea compounds is noted to influence herbicidal activity through changes in hydrogen bonding and molecular packing.

Role as Catalysts and Reaction Modulators in Organic Transformations

The application of urea derivatives extends to the realm of catalysis, where they can act as catalysts themselves or as modulators of catalytic activity. unipi.it Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production, and solid-supported urea derivatives can play a role in this area. baranlab.org The urea moiety can participate in catalytic cycles through various interactions, including hydrogen bonding to substrates or other catalysts.

While specific examples of this compound as a primary catalyst are not prevalent in the provided search results, its role as a structural component in more complex catalytic systems is plausible. For instance, the development of sulfonyl(thio)ureas, which can be synthesized from urea precursors, has led to potent neuroprotective agents. acs.orgresearchgate.net This highlights the utility of the urea scaffold in creating molecules with specific biological or chemical activities.

Furthermore, urea derivatives can act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) site to alter the receptor's activity. unipi.it This principle is crucial in drug discovery and could be applied to the modulation of enzyme activity in organic synthesis. The cycloheptyl group can influence the binding affinity and selectivity of such modulators. For example, cycloheptyl urea derivatives have been synthesized and studied as allosteric modulators of the CB2R receptor. unipi.it

Agrochemical Development: Fungicides and Herbicides (Focus on Chemical Functionality and Mechanism of Action at the Molecular Level)

Phenylurea compounds are a well-established class of herbicides. Their mechanism of action often involves the inhibition of photosynthesis. wikipedia.orgslideshare.net Specifically, they can block the electron flow in photosystem II by binding to the D1 protein, which leads to the accumulation of reactive oxygen species and ultimately plant death. wikipedia.org The chemical structure of the urea derivative, including the nature of the substituents on the nitrogen atoms, is critical for its herbicidal activity and selectivity. wikipedia.org

The cycloheptyl group in this compound can impact its efficacy and selectivity as a herbicide. The size and lipophilicity of the cycloheptyl moiety can influence the compound's absorption into the plant, its translocation, and its binding to the target site. k-state.edu For instance, the substitution of a cycloheptyl group in place of a second aryl ring in phenylurea herbicides affects their activity due to altered hydrogen bonding and molecular packing.

In addition to herbicidal activity, urea-based compounds have been investigated for their fungicidal properties. google.com The mechanism of action for urea-based fungicides can vary, but they often interfere with essential fungal processes. Adjuvants can be used to enhance the efficacy of fungicides by improving their uptake and transport into the fungal cells. crodaagriculture.com While the provided information does not detail a specific fungicidal application for this compound, its structural similarity to other agrochemical ureas suggests potential in this area. dharmajcrop.commdpi.com

Table 1: Examples of Urea-Based Herbicides and their Mechanism of Action

| Herbicide | Chemical Family | Mechanism of Action |

| Diuron | Phenylurea | Photosystem II inhibitor wikipedia.org |

| Linuron | Phenylurea | Photosystem II inhibitor; Androgen receptor antagonist wikipedia.orgnih.gov |

| Isoproturon | Phenylurea | Photosystem II inhibitor wikipedia.org |

Design of Chemical Probes and Sensors for Environmental and Industrial Applications (Excluding Direct Biological/Medical Sensing)

Chemical sensors are devices that detect and quantify chemical species, providing crucial information for environmental monitoring and industrial process control. alliedacademies.org These sensors can be based on various principles, including electrochemical, optical, and conductometric methods. numberanalytics.com The development of novel sensor materials is key to improving their sensitivity, selectivity, and robustness. critex.fr

Urea derivatives, including this compound, can be incorporated into sensor design due to their ability to form specific interactions with target analytes. The urea group's hydrogen-bonding capability can be harnessed to create recognition sites for specific molecules. For environmental applications, sensors are needed to detect pollutants such as volatile organic compounds (VOCs), heavy metals, and pesticides in air, water, and soil. alliedacademies.orgazosensors.commovesolutions.it

While the direct application of this compound as a chemical sensor is not detailed, its structural features make it a candidate for inclusion in sensor arrays or as a component of a molecularly imprinted polymer (MIP). critex.fr In an MIP, a template molecule is used to create specific recognition cavities in a polymer matrix. The cycloheptyl group could influence the size and shape of these cavities, thereby affecting the sensor's selectivity. The development of such sensors is critical for industrial emissions control and hazardous waste management. alliedacademies.org

Table 2: Types of Chemical Sensors and their Principles

| Sensor Type | Operating Principle | Common Analytes |

| Electrochemical | Detects changes in electrical properties (e.g., current, potential) due to chemical reactions. numberanalytics.com | Gases (O₂, CO), Ions numberanalytics.com |

| Optical | Measures changes in light properties (e.g., absorbance, fluorescence) upon interaction with an analyte. numberanalytics.com | Chemicals in liquids and gases, Oil spills alliedacademies.orgnumberanalytics.com |

| Conductometric | Measures changes in electrical conductivity resulting from chemical reactions. numberanalytics.com | Gases, Volatile Organic Compounds (VOCs) numberanalytics.com |

Emerging Research Frontiers and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Chemical Research Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools for synthesis planning, reaction prediction, and the discovery of novel molecules. mdpi.comresearchgate.net These technologies leverage vast datasets of chemical reactions and molecular properties to identify patterns and make predictions that can accelerate research and development. arxiv.org

Table 1: Stages of Machine Learning Application in Chemical Discovery

| Stage | Description | Relevance to Cycloheptylurea Research |

|---|---|---|

| Data Collection & Preprocessing | Gathering and refining extensive chemical and biological data from experiments, simulations, and literature. researchgate.net | Compiling reaction data for ureas and cycloalkylamines; gathering bioactivity data for related compounds. |

| Model Selection, Training & Tuning | Choosing appropriate ML algorithms (e.g., neural networks, random forests) and training them on the preprocessed data to recognize patterns. researchgate.net | Training a model to predict synthesis outcomes or biological targets for novel this compound derivatives. |

| Retrosynthesis & Forward Prediction | Using the trained model to propose synthetic routes for a target molecule (retrosynthesis) or predict the product of given reactants (forward prediction). mdpi.comengineering.org.cn | Generating efficient synthesis plans for this compound or predicting byproducts in a proposed reaction. |

| Property Prediction & Optimization | Employing the model to predict molecular properties (e.g., solubility, reactivity, bioactivity) and optimize structures for desired outcomes. nih.govacs.org | Screening virtual this compound analogs to find candidates with enhanced neuroprotective properties. jocpr.comresearchgate.net |

| Automated Synthesis | Integrating ML models with robotic platforms to enable autonomous, high-throughput execution of chemical reactions. mdpi.com | Automating the synthesis and testing of a library of this compound derivatives to rapidly identify lead compounds. |

While specific applications of AI in synthesizing this compound are not yet widely documented, the established success of these methods in broader organic synthesis indicates a significant potential for future applications. researchgate.netnih.gov

Advancements in Spectroscopic and Diffraction Techniques for Chemical Characterization

The definitive identification and structural elucidation of chemical compounds rely on a suite of analytical techniques, with spectroscopy and diffraction methods being central pillars. azooptics.com Continuous advancements in these techniques provide ever-more detailed insights into molecular structure, composition, and dynamics. espublisher.com

Spectroscopic methods are vital for characterizing molecules like this compound. azooptics.comspectroscopyonline.com Key techniques and their modern advancements include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information on the molecular structure and conformation. spectroscopyonline.com Advances in high-field magnets and cryoprobe technology enhance sensitivity and resolution, allowing for the analysis of smaller samples and complex mixtures.

Fourier-Transform Infrared (FT-IR) Spectroscopy : Identifies chemical bonds and functional groups. azooptics.com Modern FT-IR, especially when coupled with microscopy, enables chemical imaging of materials at a high resolution.

Raman Spectroscopy : Offers complementary vibrational information to FT-IR and is particularly useful for analyzing aqueous samples and crystalline structures. spectroscopyonline.com Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) provide enormous signal enhancements, enabling single-molecule detection. spectroscopyonline.com

Mass Spectrometry (MS) : Determines the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and formula. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are crucial for unambiguous formula determination.

For this compound and its derivatives, X-ray diffraction has been particularly informative. Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids. Studies on derivatives such as 1-(4-bromophenyl)-3-cycloheptylurea and 1-(2-chlorophenyl)-3-cycloheptylurea have provided precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs how the molecules pack in the solid state. researchgate.netdoaj.orgrsc.org This technique confirms the molecular connectivity and reveals the conformational preferences of the cycloheptyl ring and the urea (B33335) moiety. researchgate.net

Table 2: Crystallographic Data for a this compound Derivative: 1-(4-bromophenyl)-3-cycloheptylurea researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9782(8) |

| b (Å) | 9.1447(6) |

| c (Å) | 11.8842(8) |

| **β (°) ** | 98.214(6) |

| **Volume (ų) ** | 1395.97(16) |

| Z (molecules/unit cell) | 4 |

These advanced analytical methods, often used in combination, provide the unambiguous evidence required to confirm the identity and purity of synthesized compounds like this compound and are indispensable for modern chemical research. researchgate.netmdpi.com

Novel Computational Methodologies for Predicting Complex Reactivity and Material Properties

Computational chemistry provides a powerful theoretical lens to investigate and predict the behavior of molecules, complementing experimental findings. nih.gov Modern computational methods, particularly those based on Density Functional Theory (DFT), have become essential tools for understanding electronic structure, reactivity, and material properties. wikipedia.orgresearchgate.net

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of a wide range of molecular properties from first principles. wikipedia.org For a molecule like this compound, DFT can be used to:

Optimize Molecular Geometry : Predict the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties : Determine the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). analis.com.my The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. analis.com.my

Predict Spectroscopic Data : Simulate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts to aid in the interpretation of experimental data.

Analyze Chemical Reactivity : Use descriptors derived from Conceptual DFT, such as Fukui functions, to predict the most reactive sites for electrophilic or nucleophilic attack. nih.gov

These computational approaches are not limited to single molecules. They can model intermolecular interactions, which is critical for understanding how molecules like this compound might bind to a biological target or self-assemble into larger structures. acs.org For instance, modeling can predict the strength and geometry of the hydrogen bonds that are crucial to the crystal packing of ureas. researchgate.netacs.org

The synergy between machine learning and quantum mechanics is a particularly exciting frontier. nih.govacs.org By training ML models on large datasets of quantum chemical calculations, researchers can create tools that predict molecular properties with the accuracy of DFT but at a fraction of the computational cost. acs.org This enables the rapid screening of vast chemical spaces, accelerating the discovery of new materials and therapeutic agents. nih.gov

Table 3: Computationally Derivable Properties and Their Significance

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Predicts the conformation of the cycloheptyl ring and the orientation of the urea group. |

| HOMO/LUMO Energies | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. analis.com.my | The energy gap indicates chemical reactivity; the orbital shapes show sites for electron donation/acceptance. |

| Dipole Moment | A measure of the net molecular polarity. analis.com.my | Influences solubility and intermolecular interactions, such as binding to a receptor. |

| Electrostatic Potential Map | A visual representation of charge distribution on the molecule's surface. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in assigning peaks in experimental IR and Raman spectra. |

| NLO Properties | Nonlinear Optical properties, such as hyperpolarizability (β). analis.com.myresearchgate.net | Determines if the material can be used in optical device applications; relevant for materials science. |

These computational methodologies provide deep, atom-level insights that are often inaccessible through experimentation alone, guiding synthetic efforts and rationalizing observed chemical phenomena. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.